![molecular formula C26H23NO7S B281418 Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281418.png)
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as EAPB, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential use as a research tool in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mechanism of Action
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate acts as a positive allosteric modulator of the GABAB receptor, which is a type of G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity. This compound enhances the binding of GABA to the receptor, leading to an increase in the activity of the receptor and a subsequent increase in the inhibitory tone in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to enhance cognitive function and memory consolidation. This compound has a relatively long half-life, which makes it suitable for use in research studies that require prolonged exposure to the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its high potency and selectivity for the GABAB receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound also has a relatively long half-life, which allows for prolonged exposure to the compound. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. One area of interest is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various disorders such as anxiety, depression, and pain. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interactions with other neurotransmitter systems in the brain.
Synthesis Methods
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid with acetic anhydride to form 5-acetyl-2-phenylbenzofuran-3-carboxylic acid. This intermediate is then reacted with p-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product, this compound. The synthesis method has been optimized to yield a high purity product, which is essential for its use in scientific research.
Scientific Research Applications
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been used as a research tool in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various disorders such as anxiety, depression, and pain. This compound has also been used to study the mechanism of action of certain drugs and their interactions with receptors in the brain.
Properties
Molecular Formula |
C26H23NO7S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-26(29)24-22-16-19(10-15-23(22)34-25(24)18-8-6-5-7-9-18)27(17(2)28)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3 |
InChI Key |
YEKLXFBZJBKXQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)

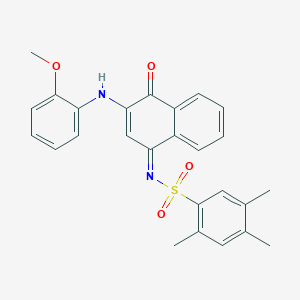



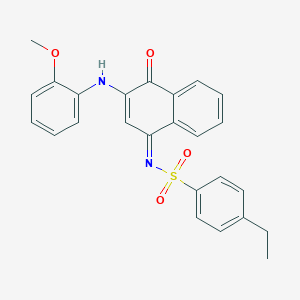
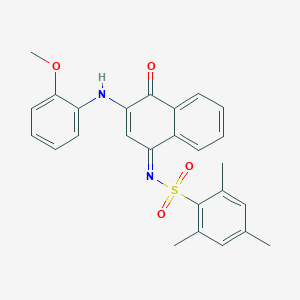
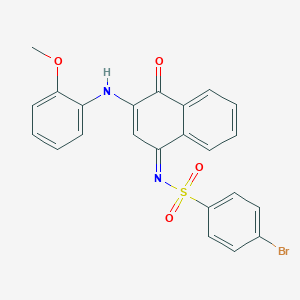
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
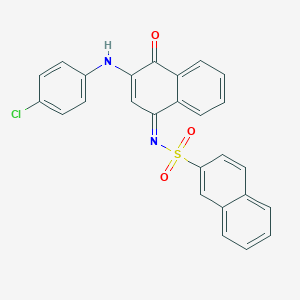
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
